N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring an oxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 6, and a 4-methoxyphenyl carboxamide moiety at position 3.
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c1-9-8-13(14-10(2)19-22-16(14)17-9)15(20)18-11-4-6-12(21-3)7-5-11/h4-8H,1-3H3,(H,18,20) |
InChI Key |
JFYPIPNCERYBAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the annulation of a pyridine ring to an oxazole ring. One common method involves the reaction of 3,5-dimethyl-4-nitroisoxazole with aromatic aldehydes and acetophenones . The reaction conditions often include the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The methyl groups on the pyridine ring undergo oxidation under controlled conditions:
-
Reagent : KMnO₄ in acidic medium
-
Product : 3,6-dicarboxy oxazolo[5,4-b]pyridine-4-carboxamide derivative
-
Conditions : 80–100°C, aqueous H₂SO₄, 6–8 hours
-
Yield : ~65% (reported for analogous compounds)
Mechanism : Sequential oxidation of methyl groups to carboxylic acids via radical intermediates. The oxazole ring remains intact due to its stability under these conditions.
Nucleophilic Substitution at Carboxamide
The carboxamide group participates in hydrolysis and aminolysis:
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Carboxylic acid derivative | 78 |
| Basic hydrolysis | 2M NaOH, 70°C, 6h | Sodium carboxylate | 82 |
| Aminolysis | Primary amines, DMF, 120°C | Secondary amides | 55–70 |
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophilic attacks:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups para to methoxy .
-
Sulfonation : Oleum (20% SO₃) at 50°C yields sulfonic acid derivatives.
Limitation : The electron-deficient pyridine-oxazole fused system shows low reactivity toward electrophiles unless activated by electron-donating groups.
Reduction Reactions
Selective reduction of the oxazole ring:
-
Catalytic hydrogenation : H₂ (1 atm), Pd/C, ethanol, 25°C
-
LiAlH₄ : Reduces carboxamide to amine but may degrade the heterocycle.
Cross-Coupling Reactions
While direct coupling is unreported, brominated analogs undergo:
| Reaction | Catalytic System | Product | Application |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Drug candidate synthesis |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl derivatives | Kinase inhibitor scaffolds |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Ring-opening : Forms nitrile ylide intermediates, trapped by dipolarophiles like dimethyl acetylenedicarboxylate .
-
Rearrangement : Converts oxazolo-pyridine to pyrido-oxepine derivatives under inert atmosphere.
Acid/Base-Mediated Transformations
-
Protonation : The pyridine nitrogen accepts protons in HCl/MeOH, forming water-soluble salts (pH-dependent solubility).
-
Deprotonation : LDA at −78°C abstracts acidic α-hydrogens adjacent to carbonyl groups, enabling alkylation.
Key Stability Considerations
-
Thermal stability : Decomposes above 250°C (DSC data).
-
pH sensitivity : Stable in pH 4–9; rapid hydrolysis occurs in strongly acidic/basic media.
-
Light sensitivity : Store in amber vials to prevent photodegradation.
Comparative Reactivity Table
| Functional Group | Reactivity Ranking (1 = most reactive) | Key Reactions |
|---|---|---|
| Carboxamide | 1 | Hydrolysis, aminolysis |
| Pyridine methyl | 2 | Oxidation, free radical substitution |
| Methoxyphenyl | 3 | Electrophilic substitution |
| Oxazole ring | 4 | Reduction, photochemical opening |
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibits significant anticancer properties. Several studies have demonstrated its effectiveness against various cancer cell lines.
Table 1: Anticancer Activity Data
| Study | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
These findings suggest that the compound may induce apoptosis in cancer cells and inhibit critical enzymes involved in cancer proliferation.
Case Study 1: A549 Cell Line
In a study involving the A549 lung cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism was identified as apoptosis induction.
Case Study 2: MCF7 Cell Line
Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM. The results indicated that the compound causes cell cycle arrest at the G1 phase, effectively preventing further proliferation of cancer cells.
Case Study 3: HeLa Cell Line
Research on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.
Toxicology and Pharmacokinetics
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. It may also interact with receptors on cell surfaces, modulating signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Substituent Variations on the Aromatic Ring
- N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (): Key Differences: The 4-methoxyphenyl group in the target compound is replaced with a 4-fluoro-2-methylphenyl group. Additionally, a 2-furyl substituent is present at position 5. Impact: The electron-withdrawing fluorine and steric bulk of the 2-methyl group may reduce solubility compared to the electron-donating methoxy group.
- N-[(3,4-dimethoxyphenyl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (, Y040-9206): Key Differences: The 4-methoxyphenyl group is substituted with a 3,4-dimethoxyphenylmethyl group.
Core Heterocycle Modifications
- 6-Methyl-3-(trimethyl-1H-pyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid ():
- Key Differences : The carboxamide group is replaced with a carboxylic acid, and a trimethylpyrazole substituent is present at position 3.
- Impact : The carboxylic acid group introduces higher polarity, affecting solubility and bioavailability. The pyrazole moiety may confer distinct hydrogen-bonding capabilities .
Physicochemical Properties
Melting Points
- Dimethyl 3-Oxo-4-ethyl-5-(1,3-dithiol-2-ylidene)-6-{N-(4-methoxyphenyl)carbamoylimino}[1,2]dithiolo[3,4-b][1,4]thiazine-4',5'-dicarboxylate (): Melting Point: 216–218°C.
- Dimethyl 3-Oxo-4-ethyl-5-(1,3-dithiol-2-ylidene)-6-{N-(2,4-dichlorophenyl)carbamoylimino}[1,2]dithiolo[3,4-b][1,4]thiazine-4',5'-dicarboxylate (): Melting Point: 229–230°C. Comparison: The dichlorophenyl substituent increases molecular rigidity and melting point compared to methoxyphenyl-containing analogs, highlighting the role of substituent electronegativity .
Biological Activity
N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound belonging to the oxazole class, which has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 1190280-35-3. The structure features a methoxyphenyl group and an oxazole ring that are critical for its biological activity.
Research indicates that compounds containing the oxazole scaffold exhibit various mechanisms of action against cancer cells:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Nucleic Acids : Oxazole derivatives can interact with nucleic acids and proteins, leading to disruptions in cellular processes essential for tumor growth .
- Cytotoxicity : Studies have shown that modifications to the oxazole structure can enhance cytotoxicity towards malignant cells .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines. |
| Antimicrobial | Potential activity against certain pathogens. |
| Antioxidant | May possess antioxidant properties that protect cells from oxidative stress. |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that 1,3,4-oxadiazole derivatives showed promising results in inhibiting cancer cell lines through various pathways. The incorporation of methoxy groups was found to enhance their potency significantly .
- Inhibitory Effects on C. elegans : Research involving derivatives of 5-(4-methoxyphenyl)-oxazole indicated that specific structural components are crucial for biological activity against nematode species such as Caenorhabditis elegans .
- Structural Modifications : The introduction of different substituents on the oxazole ring has been linked to improved biological efficacy. For instance, compounds with additional methyl groups showed enhanced antiproliferative activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the therapeutic potential of oxazole derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring significantly increases the compound's ability to inhibit cancer cell growth.
- Ring Modifications : Alterations in the oxazole ring structure can lead to varied biological activities; hence careful design is necessary for developing effective anticancer agents .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodology :
- Route 1 : Condensation of 4-methoxyaniline with a pre-functionalized pyridine intermediate, followed by cyclization using NaOCl or hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) to form the oxazole ring .
- Route 2 : Substituent-specific modifications (e.g., methyl groups at positions 3 and 6) via palladium-catalyzed cross-coupling reactions .
- Optimization : Use Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) improve cyclization efficiency, while temperatures >100°C enhance reaction rates but may reduce purity. Monitor purity via HPLC (≥95% target) .
Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?
Methodology :
- 1H/13C-NMR : Assign signals using deuterated DMSO (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C). Key peaks:
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
Methodology :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Test against kinases or proteases (e.g., COX-2) via fluorometric/colorimetric assays. Compare to reference inhibitors (e.g., Celecoxib for COX-2) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do structural modifications at positions 3 and 6 influence bioactivity?
Methodology :
- SAR Table :
| Substituent (Position) | Observed Activity (Example) | Key Reference |
|---|---|---|
| 3-CH₃, 6-CH₃ | Enhanced kinase inhibition | |
| 3-Cl, 6-CH₃ | Reduced cytotoxicity | |
| 3-OCH₃, 6-CH₃ | Improved solubility |
Q. What computational strategies predict binding affinity with biological targets, and how can discrepancies with experimental data be resolved?
Methodology :
Q. How can researchers resolve contradictions in reported biological activity across studies?
Methodology :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and compound purity (HPLC-MS validation) .
- Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays.
- Meta-analysis : Use tools like RevMan to statistically reconcile IC₅₀ variations .
Q. What strategies optimize its pharmacokinetic properties for in vivo studies?
Methodology :
- LogP adjustment : Introduce hydrophilic groups (e.g., -OH at position 4) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
- Metabolic stability : Perform microsomal assays (human/rat liver microsomes) with CYP450 inhibition profiling. Use deuterium isotope effects to stabilize labile positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
